![molecular formula C17H13ClN2O4 B5695988 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B5695988.png)
5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quinoline derivative that has a unique molecular structure, which has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline is not fully understood. However, it has been proposed that this compound may exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. Additionally, this compound may modulate the expression of various genes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, this compound has been found to exhibit antimicrobial activity against various bacteria and fungi. Furthermore, this compound has been used as a fluorescent probe for the detection of metal ions in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline in lab experiments include its unique molecular structure, which allows for the detection of metal ions and its potential applications in the treatment of various diseases. Additionally, this compound has been found to exhibit low toxicity and high stability, which makes it suitable for use in various experimental settings. However, the limitations of using this compound in lab experiments include its high cost and limited availability, which may restrict its widespread use.
Direcciones Futuras
There are several future directions for the study of 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline. These include the further elucidation of the compound's mechanism of action, the optimization of its synthesis method and purification techniques, and the development of new applications for this compound in scientific research. Additionally, the potential use of this compound as a therapeutic agent for the treatment of various diseases should be explored further. Overall, the study of 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline holds great promise for the advancement of scientific research in various fields.
Métodos De Síntesis
The synthesis of 5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline involves the reaction of 5-chloro-8-hydroxyquinoline with 2-methoxy-5-nitrobenzyl chloride in the presence of a base. This reaction results in the formation of the desired compound, which can be purified using various chromatographic techniques. The purity and yield of the compound can be optimized by adjusting the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
5-chloro-8-[(2-methoxy-5-nitrobenzyl)oxy]quinoline has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
5-chloro-8-[(2-methoxy-5-nitrophenyl)methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-23-15-6-4-12(20(21)22)9-11(15)10-24-16-7-5-14(18)13-3-2-8-19-17(13)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFFKHNINUVZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])COC2=C3C(=C(C=C2)Cl)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-[(2-methoxy-5-nitrophenyl)methoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

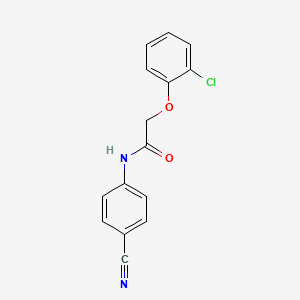
![benzaldehyde (3,6,6-trimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5695921.png)
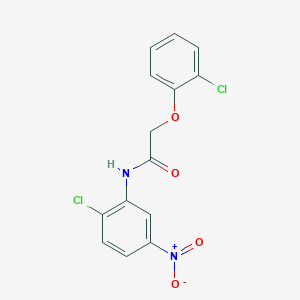
![methyl 4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzoate](/img/structure/B5695933.png)
![methyl 2-{[(mesityloxy)acetyl]amino}benzoate](/img/structure/B5695943.png)
![3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)


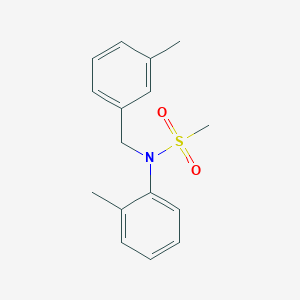
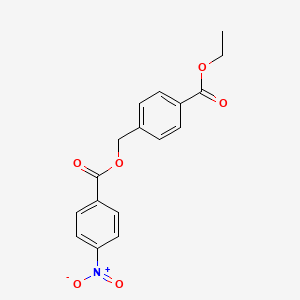

![7-chloro-N-[2-(2-chlorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5696022.png)
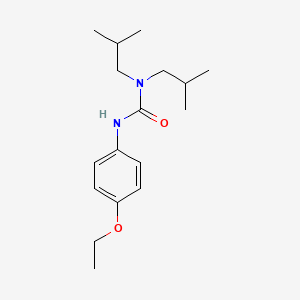
![2-methoxy-6-[(6-quinolinylimino)methyl]phenol](/img/structure/B5696037.png)